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Compound of Interest

Compound Name: H-Ala-Pro-Tyr-Ala-OH

CAS No.: 89045-46-5

Cat. No.: B3295896 Get Quote

Executive Summary
The APYA peptide (L-Alanyl-L-Prolyl-L-Tyrosyl-L-Alanine) is a bioactive tetrapeptide utilized to

characterize the specificity of zinc-metalloproteases, specifically dipeptidyl carboxypeptidases

(DCP). Unlike non-specific substrates, APYA’s structural rigidity—conferred by the Proline

residue at position 2—makes it an ideal probe for studying the "break-point" phenomena in

metal coordination and the substrate specificity of Angiotensin-Converting Enzyme (ACE)

analogues. This guide details the physicochemical properties, enzymatic mechanisms, and

experimental protocols for utilizing APYA in biochemical research.

Structural & Physicochemical Profile
The biological function of APYA is dictated by its specific amino acid sequence and the

resulting conformational constraints.
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Property Detail

Sequence Ala-Pro-Tyr-Ala (A-P-Y-A)

Molecular Weight ~434.49 g/mol

Isoelectric Point (pI) ~5.5 (Neutral at physiological pH)

Key Residue: Proline (Pro2)

Acts as a "break-point" in the peptide backbone,

preventing amide nitrogen deprotonation and

coordination with metal ions (e.g., Cu(II)).[1]

Induces a cis/trans conformational equilibrium

that affects enzyme binding.

Key Residue: Tyrosine (Tyr3)

Provides an aromatic chromophore for UV

detection (280 nm) and potential antioxidant

radical scavenging via the phenolic hydroxyl

group.

Solubility
Highly soluble in water and polar organic

solvents (DMSO, DMF).

Metal Coordination Dynamics
Research into copper(II) complexes reveals that APYA exhibits a unique coordination mode. In

typical tetrapeptides, Cu(II) coordinates sequentially along the peptide backbone nitrogens.

However, the Proline at position 2 lacks an amide hydrogen, effectively halting this sequential

coordination. This makes APYA a critical model for understanding how proline-rich domains in

larger proteins modulate metalloprotein stability.

Biological Mechanisms & Enzymatic Interactions[2][3][4]
[5][6][7]
The primary biological utility of APYA is its role as a substrate for Dipeptidyl Carboxypeptidase

(DCP).

2.1 Mechanism of Hydrolysis (DCP Activity)
DCPs are exopeptidases that cleave dipeptides from the C-terminus of oligopeptides.[2] They

are functionally analogous to the mammalian Angiotensin-Converting Enzyme (ACE).[2]
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Substrate Recognition: The enzyme recognizes the C-terminal carboxylate of Alanine (Ala4).

Cleavage Site: The peptide bond between Proline (Pro2) and Tyrosine (Tyr3) is scissile.

Reaction Products: Hydrolysis yields two dipeptides: Ala-Pro (N-terminal fragment) and Tyr-

Ala (C-terminal fragment).

This reaction is critical for distinguishing DCP activity from other proteases (e.g.,

carboxypeptidases that remove single amino acids).

2.2 Signaling Pathway Visualization
The following diagram illustrates the enzymatic processing of APYA by DCP, mimicking the

regulation of vasoactive peptides.
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Figure 1: Enzymatic hydrolysis of APYA by Dipeptidyl Carboxypeptidase, releasing two

dipeptides.

Therapeutic & Functional Implications
3.1 ACE Inhibition and Cardiovascular Research
While APYA is a substrate, its structural analogs (Proline-containing short peptides) are often

ACE Inhibitors.

Structure-Activity Relationship (SAR): The presence of C-terminal Proline or Alanine

residues is favorable for binding to the ACE active site.
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Competitive Inhibition: High concentrations of APYA can competitively inhibit the degradation

of physiological substrates like Angiotensin I or Bradykinin, making it a useful tool in

hypertension research to modulate the Renin-Angiotensin System (RAS) in vitro.

3.2 Antioxidant Activity
The Tyrosine (Y) residue confers antioxidant potential.[3][4]

Mechanism: The phenolic hydroxyl group of Tyr3 can donate hydrogen atoms to stabilize

free radicals (e.g., ABTS or DPPH radicals).[4]

Relevance: APYA represents a class of food-derived bioactive peptides (often from casein or

gluten hydrolysates) that provide oxidative stress protection in cellular models.

Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) of APYA
Objective: Synthesize high-purity (>95%) APYA for enzymatic assays.

Resin Loading: Use Fmoc-Ala-Wang resin (0.5–0.8 mmol/g loading).

Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group.

Wash with DMF/DCM.

Coupling (Iterative):

Activate Fmoc-Tyr(tBu)-OH (3 eq) with HBTU/HOBt (3 eq) and DIEA (6 eq).

Incubate with resin for 45–60 min.

Repeat for Fmoc-Pro-OH and Fmoc-Ala-OH.

Cleavage: Incubate resin in TFA:TIS:H2O (95:2.5:2.5) for 2 hours.

Precipitation: Filter resin; precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Purification: RP-HPLC (C18 column), Gradient 5-60% Acetonitrile/Water (0.1% TFA).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.mdpi.com/2223-7747/12/20/3575
https://pmc.ncbi.nlm.nih.gov/articles/PMC10096042/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10096042/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3295896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol B: Spectrophotometric Assay for DCP Activity
Objective: Measure the rate of APYA hydrolysis.

Reagents:

Substrate: 1.0 mM APYA in 50 mM Tris-HCl (pH 7.5).

Enzyme: Purified DCP fraction (e.g., from B. pumilus).[2]

Stop Solution: 10% Trichloroacetic acid (TCA) or 1M HCl.

Reaction:

Equilibrate substrate at 37°C.

Add enzyme (1–5 units) to initiate.

Incubate for 10–30 minutes.

Quantification (HPLC Method):

Inject sample onto C18 RP-HPLC column.[5][6]

Monitor Absorbance at 214 nm (peptide bond) and 280 nm (Tyrosine).

Success Criteria: Appearance of two distinct peaks (Ala-Pro and Tyr-Ala) and

disappearance of the APYA peak.

Calculation: Rate = [Product Concentration] / Time.
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Figure 2: HPLC-based workflow for quantifying APYA enzymatic hydrolysis.

Disambiguation Note
Researchers should distinguish the APYA peptide from the ApyA protein (Aspergillus nidulans).

ApyA is a larger arrestin-like protein involved in transporter endocytosis and ubiquitination

(containing PY motifs), whereas the APYA peptide is the specific tetrapeptide sequence

described above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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